Cas no 1145-59-1 (4-benzylbenzenesulfonyl chloride)
4-benzylbenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 4-benzylbenzenesulfonyl chloride
- UGKIAXRDSDETIK-UHFFFAOYSA-N
- 899-367-5
- SCHEMBL7244106
- Benzenesulfonyl chloride, 4-(phenylmethyl)-
- AKOS013819619
- EN300-276865
- DTXSID10443181
- 1145-59-1
- 4-benzylbenzene-1-sulfonyl chloride
- 4-(phenylmethyl)benzenesulfonyl chloride
-
- Inchi: 1S/C13H11ClO2S/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
- InChI Key: UGKIAXRDSDETIK-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=CC=1)CC1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 266.0168285Da
- Monoisotopic Mass: 266.0168285Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 42.5Ų
4-benzylbenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-276865-0.05g |
4-benzylbenzene-1-sulfonyl chloride |
1145-59-1 | 95% | 0.05g |
$162.0 | 2023-11-13 | |
| Enamine | EN300-276865-0.1g |
4-benzylbenzene-1-sulfonyl chloride |
1145-59-1 | 95% | 0.1g |
$241.0 | 2023-11-13 | |
| Enamine | EN300-276865-0.25g |
4-benzylbenzene-1-sulfonyl chloride |
1145-59-1 | 95% | 0.25g |
$347.0 | 2023-11-13 | |
| Enamine | EN300-276865-0.5g |
4-benzylbenzene-1-sulfonyl chloride |
1145-59-1 | 95% | 0.5g |
$546.0 | 2023-11-13 | |
| Enamine | EN300-276865-1g |
4-benzylbenzene-1-sulfonyl chloride |
1145-59-1 | 95% | 1g |
$699.0 | 2023-11-13 | |
| Enamine | EN300-276865-2.5g |
4-benzylbenzene-1-sulfonyl chloride |
1145-59-1 | 95% | 2.5g |
$1370.0 | 2023-11-13 | |
| Enamine | EN300-276865-5g |
4-benzylbenzene-1-sulfonyl chloride |
1145-59-1 | 95% | 5g |
$2028.0 | 2023-11-13 | |
| Enamine | EN300-276865-10g |
4-benzylbenzene-1-sulfonyl chloride |
1145-59-1 | 95% | 10g |
$3007.0 | 2023-11-13 | |
| Aaron | AR000F9Y-50mg |
Benzenesulfonyl chloride, 4-(phenylmethyl)- |
1145-59-1 | 95% | 50mg |
$248.00 | 2025-02-13 | |
| Aaron | AR000F9Y-100mg |
Benzenesulfonyl chloride, 4-(phenylmethyl)- |
1145-59-1 | 95% | 100mg |
$357.00 | 2025-02-13 |
4-benzylbenzenesulfonyl chloride Related Literature
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 4-benzylbenzenesulfonyl chloride
Introduction to 4-Benzylbenzenesulfonyl Chloride (CAS No. 1145-59-1)
4-Benzylbenzenesulfonyl chloride (CAS No. 1145-59-1) is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry and pharmaceutical research. This compound, also known as benzyl 4-toluenesulfonyl chloride, is characterized by its unique structure, which includes a benzene ring substituted with a benzyl group and a sulfonyl chloride functional group. The combination of these functionalities imparts 4-benzylbenzenesulfonyl chloride with a range of chemical properties that make it an important reagent in various synthetic transformations.
The chemical structure of 4-benzylbenzenesulfonyl chloride can be represented as C13H12O2S. The presence of the sulfonyl chloride group makes it highly reactive, particularly in nucleophilic substitution reactions. This reactivity is leveraged in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science applications.
In recent years, 4-benzylbenzenesulfonyl chloride has been extensively studied for its potential applications in drug discovery and development. One notable area of research involves its use as an intermediate in the synthesis of sulfonamide derivatives, which are known for their biological activities, including antimicrobial and anti-inflammatory properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of 4-benzylbenzenesulfonyl chloride in the synthesis of novel sulfonamide-based inhibitors of carbonic anhydrase, an enzyme implicated in various diseases such as glaucoma and cancer.
The synthetic utility of 4-benzylbenzenesulfonyl chloride extends beyond pharmaceuticals. It is also employed in the preparation of functionalized polymers and coatings. The ability to introduce a sulfonyl group into polymer chains can enhance their thermal stability, mechanical strength, and chemical resistance. This makes 4-benzylbenzenesulfonyl chloride-derived polymers suitable for high-performance applications in industries such as automotive, aerospace, and electronics.
In addition to its synthetic applications, 4-benzylbenzenesulfonyl chloride has been investigated for its potential as a probe molecule in analytical chemistry. Its reactivity with various nucleophiles allows it to be used in derivatization reactions to improve the detectability and quantification of analytes. A recent study published in Analytical Chemistry demonstrated the use of 4-benzylbenzenesulfonyl chloride-based derivatization for the sensitive detection of trace amounts of amino acids in biological samples.
The safety and handling of 4-benzylbenzenesulfonyl chloride are important considerations for researchers and industrial users. As with many organic chlorides, it should be handled with care due to its potential to release hydrogen chloride gas upon reaction with water or moisture. Proper personal protective equipment (PPE) and ventilation are essential when working with this compound.
In conclusion, 4-benzylbenzenesulfonyl chloride (CAS No. 1145-59-1) is a valuable reagent with a wide range of applications in synthetic chemistry, pharmaceutical research, materials science, and analytical chemistry. Its unique chemical structure and reactivity make it an indispensable tool for scientists working on the development of new materials and therapeutic agents. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in modern scientific endeavors.
1145-59-1 (4-benzylbenzenesulfonyl chloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)